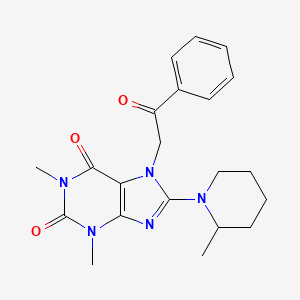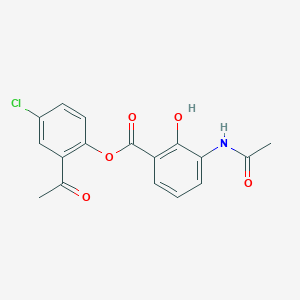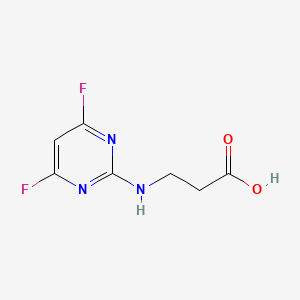![molecular formula C16H19NO3S B15006919 3-[(3-Ethyl-6-methoxy-2-methylquinolin-4-yl)sulfanyl]propanoic acid](/img/structure/B15006919.png)
3-[(3-Ethyl-6-methoxy-2-methylquinolin-4-yl)sulfanyl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(3-Ethyl-6-methoxy-2-methylquinolin-4-yl)sulfanyl]propanoic acid is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a quinoline core substituted with ethyl, methoxy, and methyl groups, along with a sulfanylpropanoic acid moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Ethyl-6-methoxy-2-methylquinolin-4-yl)sulfanyl]propanoic acid typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Substitution Reactions: The ethyl, methoxy, and methyl groups are introduced through various substitution reactions. For instance, the methoxy group can be introduced via methylation using dimethyl sulfate.
Thioether Formation: The sulfanyl group is introduced by reacting the quinoline derivative with a thiol compound under basic conditions.
Propanoic Acid Addition: The final step involves the addition of the propanoic acid moiety, which can be achieved through esterification followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
3-[(3-Ethyl-6-methoxy-2-methylquinolin-4-yl)sulfanyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
科学研究应用
3-[(3-Ethyl-6-methoxy-2-methylquinolin-4-yl)sulfanyl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-[(3-Ethyl-6-methoxy-2-methylquinolin-4-yl)sulfanyl]propanoic acid involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biological pathways, further contributing to its biological activity.
相似化合物的比较
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Camptothecin: An anticancer agent with a quinoline-based structure.
Uniqueness
3-[(3-Ethyl-6-methoxy-2-methylquinolin-4-yl)sulfanyl]propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the sulfanylpropanoic acid moiety differentiates it from other quinoline derivatives, potentially enhancing its solubility and bioavailability.
属性
分子式 |
C16H19NO3S |
|---|---|
分子量 |
305.4 g/mol |
IUPAC 名称 |
3-(3-ethyl-6-methoxy-2-methylquinolin-4-yl)sulfanylpropanoic acid |
InChI |
InChI=1S/C16H19NO3S/c1-4-12-10(2)17-14-6-5-11(20-3)9-13(14)16(12)21-8-7-15(18)19/h5-6,9H,4,7-8H2,1-3H3,(H,18,19) |
InChI 键 |
ZXROLNXCQXEODS-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(N=C2C=CC(=CC2=C1SCCC(=O)O)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-3-(4-methylphenyl)propanoic acid](/img/structure/B15006836.png)
![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(3-bromo-4-methylphenyl)amino]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B15006846.png)
![2-ethoxy-6-[({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)methyl]phenol](/img/structure/B15006853.png)
![1,3-dimethyl-7-(3-{[(Z)-morpholin-4-ylmethylidene]amino}propyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15006854.png)


![6-(4-Chlorophenyl)-2,3,6,7,8,9-hexahydro[1,4]dioxino[2,3-g]isoquinoline](/img/structure/B15006886.png)

![Diethyl 5-[(cyclohexylcarbonyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B15006911.png)
![3-{4-chloro-6-[(furan-2-ylmethyl)amino]-1,3,5-triazin-2-yl}-2,3,4,5,6,6a-hexahydro-1,5-methano-3-benzazocin-7(1H)-one](/img/structure/B15006915.png)
![3'-(3,4-Dimethylphenyl)-1-{[4-(2-fluorophenyl)piperazin-1-YL]methyl}-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B15006925.png)
![2-Ethyl-3,7-dimethylpyrazolo[1,5-a]pyrimidin-5-ol](/img/structure/B15006929.png)
![(5E)-1-(2,5-dimethoxyphenyl)-5-[(5-nitrothiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B15006934.png)
![4-[(Z)-(2-{6-[(2-fluorophenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazinylidene)methyl]-2-methoxy-6-nitrophenol](/img/structure/B15006940.png)
